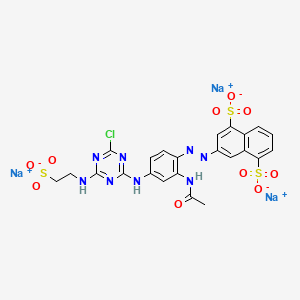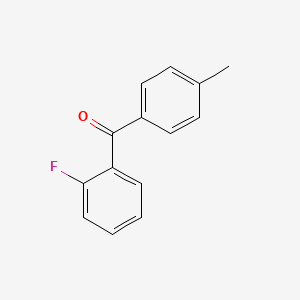
(2-Fluorophenyl)(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(4-methylphenyl)methanone typically involves the benzoylation of substituted phenols under low temperature conditions. One common method is the Fries rearrangement, which uses anhydrous aluminum chloride as a catalyst . The reaction proceeds as follows:
- Benzoylation of substituted phenols to form benzoylated products.
- Fries rearrangement of these products using anhydrous aluminum chloride under neat conditions to yield hydroxy benzophenones.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Fluorophenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenones.
Applications De Recherche Scientifique
(2-Fluorophenyl)(4-methylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Fluorophenyl)(4-methylphenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with specific enzymes and receptors. These interactions can modulate biological processes, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
(2-Fluorophenyl)(4-fluorophenyl)methanone: Similar structure but with an additional fluorine atom.
(4-Bromophenyl)(4-methylphenyl)methanone: Similar structure with a bromine atom instead of fluorine.
Uniqueness: (2-Fluorophenyl)(4-methylphenyl)methanone is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
68295-43-2 |
|---|---|
Formule moléculaire |
C14H11FO |
Poids moléculaire |
214.23 g/mol |
Nom IUPAC |
(2-fluorophenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H11FO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 |
Clé InChI |
AQDHZUFSERDQCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


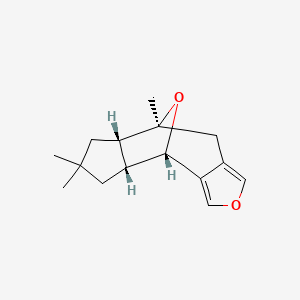
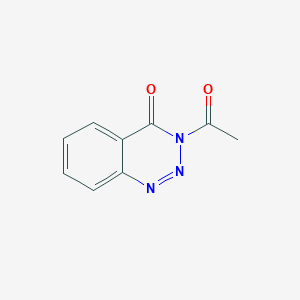
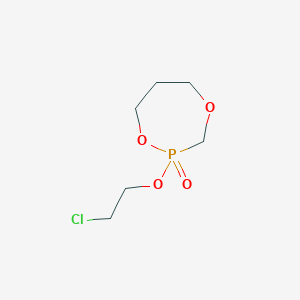
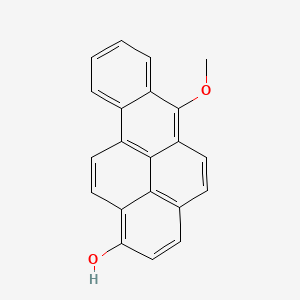


![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)
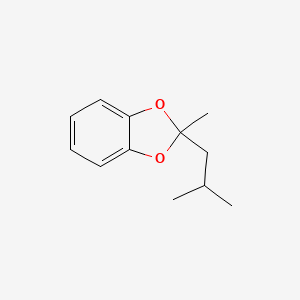
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)butyl]acetamide](/img/structure/B14456165.png)
![4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14456172.png)
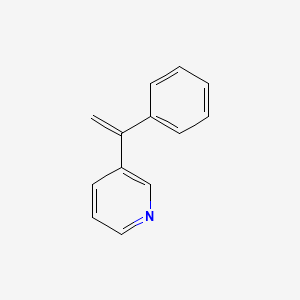
![1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14456179.png)
